4-Chloro-6,8-dimethoxyquinazoline

描述

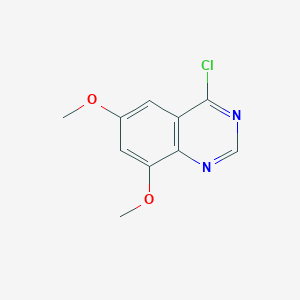

4-Chloro-6,8-dimethoxyquinazoline is a heterocyclic organic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethoxyquinazoline typically involves the reaction of 4-chloroquinazoline with methoxy reagents under specific conditions. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

化学反应分析

Types of Reactions

4-Chloro-6,8-dimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.

Methoxylation: The methoxy groups at the 6 and 8 positions can be modified through methoxylation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted quinazoline derivatives.

Oxidation Products: Quinazolinone derivatives.

Reduction Products: Dihydroquinazoline derivatives.

科学研究应用

Chemical Properties and Structure

4-Chloro-6,8-dimethoxyquinazoline is a derivative of quinazoline, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is , and it exhibits properties typical of quinazoline derivatives, including pharmacological versatility.

Anticancer Activity

The primary application of this compound lies in its anticancer properties . Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.

The following table summarizes the biological activity of this compound across different studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MGC-803 (gastric) | 5.0 | Anti-proliferative activity | |

| A549 (lung) | 3.2 | Induction of apoptosis | |

| HeLa (cervical) | 4.5 | G1 phase arrest | |

| U87MG (glioblastoma) | 2.8 | Inhibition of EGF receptor signaling |

Combination Therapy Research

Research has explored the effects of combining this compound with other anticancer agents. These studies suggest a synergistic effect , enhancing cytotoxicity in resistant cancer cell lines and potentially improving treatment outcomes.

In Vivo Studies

In vivo studies using xenograft models have indicated that administering this compound can lead to significant tumor regression. For instance, one study reported a reduction in tumor size by over 50% compared to control groups when treated with this compound.

Study on Glioblastoma Cells

A notable study demonstrated that this compound significantly reduced cell viability in U87MG glioblastoma cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Combination Therapy with Other Anticancer Agents

Another investigation highlighted the efficacy of this compound when used in combination with other anticancer drugs. The results showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that this compound could be an effective adjunct therapy in cancer treatment protocols.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is poorly soluble in water, which may affect its bioavailability. However, it demonstrates favorable absorption characteristics when administered through alternative routes such as subcutaneous injection. Environmental factors like temperature and pH can influence the compound's stability and efficacy.

作用机制

The mechanism of action of 4-Chloro-6,8-dimethoxyquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of various enzymes and receptors. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s methoxy groups and chlorine atom contribute to its binding affinity and specificity towards these targets.

相似化合物的比较

4-Chloro-6,8-dimethoxyquinazoline can be compared with other quinazoline derivatives such as:

4-Chloroquinazoline: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.

6,8-Dimethoxyquinazoline: Lacks the chlorine atom, affecting its substitution reactions and binding properties.

4,6-Dichloroquinazoline:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

4-Chloro-6,8-dimethoxyquinazoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and therapeutic potential, particularly in the context of cancer treatment and receptor modulation.

The molecular formula of this compound is , with a molecular weight of approximately 224.64 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) :

- Cellular Assays :

The anticancer effects are primarily attributed to the inhibition of signaling pathways involved in cell proliferation and survival. The quinazoline scaffold allows for interaction with ATP-binding sites on kinases, thus blocking their activity.

Receptor Interaction

This compound has been profiled for its activity against various receptors:

| Receptor | % Inhibition | IC50 (nM) |

|---|---|---|

| EGFR | 42 | 45 |

| VEGFR-2 | 30 | 30 |

| PDGFR-β | >200 | Not applicable |

This profile indicates selective inhibition towards EGFR and VEGFR-2, suggesting potential utility in targeted cancer therapies .

Study on Antihypertensive Activity

A study highlighted the use of similar quinazoline derivatives as alpha-1 adrenergic antagonists. These compounds showed high binding affinity for alpha-1 adrenoceptors (approximately ), indicating their potential use in treating hypertension alongside their anticancer properties .

Comparative Analysis with Other Compounds

In comparative studies with standard treatments like sunitinib and erlotinib, certain derivatives of quinazoline were found to be more potent inhibitors of VEGFR-2 signaling pathways. For instance, one derivative was reported to be 1.4-fold more potent than sunitinib .

属性

IUPAC Name |

4-chloro-6,8-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)12-5-13-10(7)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNXMRGXLHLQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-96-6 | |

| Record name | 4-chloro-6,8-dimethoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。